1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound with significant relevance in medicinal chemistry and pharmaceutical research. It is characterized by its unique molecular structure, which includes a trifluoromethoxy group that enhances its biological activity. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has potential applications in drug discovery.
The compound can be synthesized from commercially available starting materials, such as 2-amino-3-(trifluoromethoxy)benzene and 3-chloropropanone. Its production may occur in both laboratory and industrial settings, utilizing optimized reaction conditions to maximize yield and purity.
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one belongs to the class of organic compounds known as ketones and amines. Its molecular formula is C10H9ClF3NO2, indicating the presence of chlorine, trifluoromethyl, and amino functional groups, which contribute to its reactivity and potential biological effects.
The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves a nucleophilic substitution reaction. The general synthetic route includes:
The molecular structure of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one features:
Property | Value |
---|---|
Molecular Formula | C10H9ClF3NO2 |
Molecular Weight | 267.63 g/mol |
IUPAC Name | 1-[2-amino-3-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI | InChI=1S/C10H9ClF3NO2/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key | LZRGUBAQEAMBDQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)CCCl |
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one can undergo several chemical transformations:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific oxidizing agents and solvents to facilitate the transformation without degrading the compound.
The mechanism of action for 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves:
The physical properties of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one include:
Key chemical properties include:
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
This compound represents a valuable asset in medicinal chemistry, offering pathways for further exploration in drug development and therapeutic applications.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5